molecular formula C124H214N32O24 B549174 Pexiganan acetate CAS No. 172820-23-4

Pexiganan acetate

Katalognummer B549174
CAS-Nummer: 172820-23-4
Molekulargewicht: 2537.2 g/mol
InChI-Schlüssel: ZYMCXUWEZQKVIO-IJAHCEAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pexiganan acetate is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for producing peptides. The synthesis involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically used for protecting the amino groups during the synthesis .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions: Pexiganan acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.

Wirkmechanismus

Pexiganan acetate exerts its antibacterial effects by disrupting the integrity of bacterial cell membranes. It binds to the lipid bilayer of the membrane, forming pores that lead to cell lysis and death . This mechanism is similar to that of magainin 2, from which this compound is derived. The peptide’s amphipathic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, enhancing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Pexiganan acetate is compared with other antimicrobial peptides (AMPs) such as:

This compound stands out due to its synthetic origin, which allows for precise control over its structure and properties, making it a versatile and effective antimicrobial agent.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pexiganan acetate involves several steps including N-alkylation, deprotection, and acetylation.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Boc-Gly-OH", "Boc-Phe-OH", "Boc-Arg(Pbf)-OH", "Boc-Lys(Boc)-OH", "Boc-Tyr(tBu)-OH", "Boc-Leu-OH", "Boc-Val-OH", "Boc-Cys(Trt)-OH", "Boc-Asp(OtBu)-OH", "Boc-His(Trt)-OH", "Boc-Ser(tBu)-OH", "Boc-Thr(tBu)-OH", "Boc-Pro-OH", "Boc-Ile-OH", "Boc-Met-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Ala-OH", "Boc-Trp(Boc)-OH", "HOBt", "EDC", "Acetic anhydride", "Pyridine", "Triisopropylsilane", "Dichloromethane", "Methanol", "Diethyl ether", "TFA", "DCM", "HCl", "NaOH", "NaHCO3", "NaCl", "Water" ], "Reaction": [ "Boc-Lys(Boc)-OH + Boc-Gly-OH + HOBt + EDC -> Boc-Lys(Gly)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-OH + Boc-Phe-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-OH + Boc-Arg(Pbf)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-OH + Boc-Lys(Boc)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys(Boc)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys(Boc)-OH + Boc-Tyr(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr(tBu)-OH + Boc-Leu-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-OH + Boc-Val-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-OH + Boc-Cys(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys(Trt)-OH + Boc-Asp(OtBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp(OtBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp(OtBu)-OH + Boc-His(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His(Trt)-OH + Boc-Ser(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser(tBu)-OH + Boc-Thr(tBu)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr(tBu)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr(tBu)-OH + Boc-Pro-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-OH + Boc-Ile-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-OH + Boc-Met-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-OH + Boc-Asn(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn(Trt)-OH + Boc-Gln(Trt)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln(Trt)-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln(Trt)-OH + Boc-Ala-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln-Ala-OH + N,N'-diisopropylurea", "Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-His-Ser-Thr-Pro-Ile-Met-Asn-Gln-Ala-OH + Boc-Trp(Boc)-OH + HOBt + EDC -> Boc-Lys(Gly)-Phe-Arg(Pbf)-Lys-Tyr-Leu-Val-Cys-Asp-H

CAS-Nummer

172820-23-4

Molekularformel

C124H214N32O24

Molekulargewicht

2537.2 g/mol

IUPAC-Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide

InChI

InChI=1S/C122H210N32O22.C2H4O2/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123;1-2(3)4/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169);1H3,(H,3,4)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-;/m0./s1

InChI-Schlüssel

ZYMCXUWEZQKVIO-IJAHCEAPSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

Kanonische SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN.CC(=O)O

Aussehen

White or off-white lyophilized powder

Antibacterial.

Sequenz

H-Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Leu-Leu-Lys-Lys-NH2

Quelle

Synthetic

Lagerung

-20°C

Synonyme

Locilex
MSI 78
MSI-78
pexiganan
pexiganan acetate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.